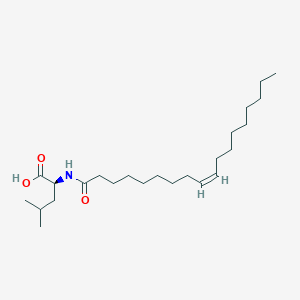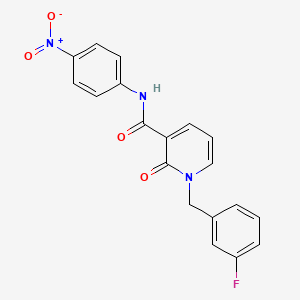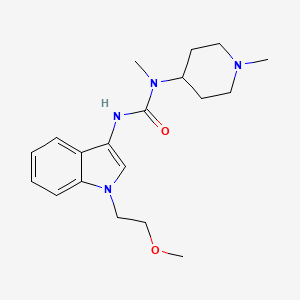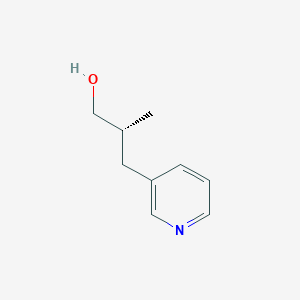
N-oleoyl leucine
Vue d'ensemble
Description
Le N-oléoyl-leucine est un composé classé comme une N-acyl-amide, plus précisément une amide d'acide oléique de leucine. Il s'agit d'un dérivé de l'acide aminé leucine, où le groupe carboxyle de l'acide oléique est condensé avec le groupe amine de la leucine.
Mécanisme D'action
Target of Action
N-oleoyl leucine is an N-acyl amide that is generated by the enzyme PM20D1 . The primary target of this compound is the mitochondrial respiration process, which it uncouples . This uncoupling occurs independently of the uncoupling protein 1 (UCP1) .
Mode of Action
This compound interacts with its targets, the mitochondria, by uncoupling the mitochondrial respiration process . This interaction results in changes in the energy production process of the cell, as the normal function of mitochondrial respiration is to produce ATP, the energy currency of the cell .
Biochemical Pathways
This compound affects the oxidative phosphorylation pathway, which is the final stage of cellular respiration . By uncoupling mitochondrial respiration, this compound disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the production of ATP . The downstream effects of this disruption can have significant impacts on cellular metabolism and energy balance .
Pharmacokinetics
It is known that this compound is a lipophilic compound, suggesting that it may be well absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model . It also improves glucose homeostasis in a fasting glucose tolerance test and increases VO2 while slightly decreasing overall locomotor activity .
Analyse Biochimique
Biochemical Properties
N-oleoyl leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in interactions with the N-acyl amino acid biosynthetic enzyme PM20D1 . These interactions facilitate the biosynthesis of N-acyl amino acids, including this compound .
Cellular Effects
This compound influences cell function in several ways. It has been found to regulate energy metabolism . It also impacts cell signaling pathways and gene expression . For example, it has been observed to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to uncouple mitochondrial respiration independent of uncoupling protein 1 (UCP1) in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that mice injected with a PM20D1 vector have higher levels of N-acyl amino acids, such as this compound, compared to animals transduced with a GFP vector . This indicates that PM20D1 is an N-acyl amino acid biosynthetic enzyme .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound (25 mg/kg, i.p.) has been found to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the biosynthesis of N-acyl amino acids, facilitated by the enzyme PM20D1 .
Subcellular Localization
Current studies suggest that it may be involved in mitochondrial processes, given its observed ability to uncouple mitochondrial respiration .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le N-oléoyl-leucine peut être synthétisé par la réaction de Schotten-Baumann, qui implique la réaction de la leucine avec le chlorure d'oléoyle en présence d'une base telle que l'hydroxyde de sodium. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane ou le chloroforme. Les conditions réactionnelles comprennent le maintien d'une basse température pour éviter les réactions secondaires et assurer la conversion complète des réactifs en produit souhaité .
Méthodes de production industrielle : La production industrielle de N-oléoyl-leucine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction afin d'assurer un rendement élevé et une grande pureté. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le N-oléoyl-leucine subit diverses réactions chimiques, notamment :
Oxydation : La double liaison dans le groupe oléoyle peut être oxydée pour former des époxydes ou des diols.
Réduction : La double liaison peut être réduite pour former des dérivés saturés.
Substitution : La liaison amide peut subir des réactions de substitution nucléophile
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont couramment utilisés.
Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés en conditions basiques
Principaux produits formés :
Oxydation : Époxydes, diols.
Réduction : Dérivés saturés de N-acyl-leucine.
Substitution : Dérivés N-substitués de la leucine
4. Applications de la recherche scientifique
Le N-oléoyl-leucine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la formation et la réactivité de la liaison amide.
Biologie : Enquête sur son rôle dans la signalisation cellulaire et les voies métaboliques.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans les troubles métaboliques et l'obésité. .
Industrie : Utilisé dans le développement de tensioactifs et d'émulsifiants en raison de sa nature amphiphile.
5. Mécanisme d'action
Le N-oléoyl-leucine exerce ses effets en découplant la respiration mitochondriale, indépendamment de la protéine de découplage 1. Cela conduit à une augmentation de la dépense énergétique et à une réduction de l'accumulation de graisse. Le composé interagit avec des cibles moléculaires spécifiques, notamment des enzymes et des transporteurs impliqués dans le métabolisme lipidique et l'homéostasie énergétique .
Composés similaires :
N-linoléoyl-leucine : Une autre N-acyl-amide avec une fraction d'acide linoléique.
N-palmitoyl-leucine : Contient une fraction d'acide palmitique.
N-stéaroyl-leucine : Contient une fraction d'acide stéarique .
Comparaison : Le N-oléoyl-leucine est unique en raison de son interaction spécifique avec les voies mitochondriales et de sa capacité à découpler la respiration indépendamment de la protéine de découplage 1. Cela le distingue des autres N-acyl-leucines, qui peuvent ne pas présenter les mêmes effets métaboliques .
Applications De Recherche Scientifique
N-Oleoyl Leucine has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Studied for its potential therapeutic effects in metabolic disorders and obesity. .
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic nature.
Comparaison Avec Des Composés Similaires
N-Linoleoyl Leucine: Another N-acyl amide with a linoleic acid moiety.
N-Palmitoyl Leucine: Contains a palmitic acid moiety.
N-Stearoyl Leucine: Contains a stearic acid moiety .
Comparison: N-Oleoyl Leucine is unique due to its specific interaction with mitochondrial pathways and its ability to uncouple respiration independently of uncoupling protein 1. This sets it apart from other N-acyl leucines, which may not exhibit the same metabolic effects .
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOAAMQGRRCHPA-GJCOWUBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347277 | |
| Record name | N-Oleyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136560-76-4 | |
| Record name | N-Oleyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2630451.png)
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
![4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2630454.png)



![1-(thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride](/img/structure/B2630461.png)


![Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate](/img/structure/B2630467.png)
![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)
